molecular formula C21H23Cl2NO2 B12291482 cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine CAS No. 296778-54-6

cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine

Cat. No.: B12291482
CAS No.: 296778-54-6
M. Wt: 392.3 g/mol
InChI Key: ZVQCUUBEAJLJHR-UHFFFAOYSA-N
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Description

Key Stereochemical Features:

  • Absolute Configuration : The (1S,4S) configuration is confirmed by the stereodescriptors in its IUPAC name and supported by chiral resolution data.
  • Impact of Stereochemistry :
    • The cis arrangement influences molecular geometry, affecting interactions with biological targets or catalysts.
    • Stereoisomerism can alter physicochemical properties such as solubility and melting point.

Isomerism Considerations :

  • Enantiomers : The (1R,4R) enantiomer would represent the non-superimposable mirror image.
  • Diastereomers : The (1S,4R) and (1R,4S) configurations produce diastereomers with distinct physical and chemical behaviors.

Table 3: Stereochemical descriptors

Property Value Source
Configuration (1S,4S)
Isomer Type cis

Properties

CAS No.

296778-54-6

Molecular Formula

C21H23Cl2NO2

Molecular Weight

392.3 g/mol

IUPAC Name

tert-butyl N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate

InChI

InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)

InChI Key

ZVQCUUBEAJLJHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Structural and Chemical Context

cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-Boc-1-naphthalenamine (molecular formula $$ \text{C}{21}\text{H}{23}\text{Cl}2\text{NO}2 $$, molecular weight 392.32 g/mol) features a tetrahydronaphthalenamine core with a 3,4-dichlorophenyl substituent and a Boc-protected amine. The cis configuration refers to the spatial arrangement of the dichlorophenyl group and the Boc-protected amine on the tetralin ring, which is critical for biological activity.

Key Synthetic Challenges

  • Stereoselectivity : Achieving cis-diastereomer dominance over trans isomers.
  • Dehalogenation Risks : Avoiding unwanted dechlorination during hydrogenation.
  • Amine Protection : Efficient Boc (tert-butoxycarbonyl) group introduction and stability under reaction conditions.

Preparation Methodologies

Hydrogenation of Imine Intermediates

A widely cited approach involves the hydrogenation of imine precursors. For example, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is hydrogenated in the presence of a palladium catalyst and dehalogenation inhibitors like thiourea derivatives.

Reaction Conditions:
  • Catalyst : 5% Pd/C or Raney nickel.
  • Solvent : Methanol or ethanol.
  • Pressure : 30–50 psi $$ \text{H}_2 $$.
  • Temperature : 25–50°C.

This method yields the cis-racemate with >90% diastereomeric excess (d.e.) when optimized. The Boc group is introduced post-hydrogenation via reaction with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst.

Reductive Amination of Tetralone Derivatives

An alternative route starts with 4-(3,4-dichlorophenyl)tetralone , which undergoes reductive amination with methylamine followed by Boc protection.

Stepwise Protocol:
  • Reductive Amination :
    • Tetralone reacts with methylamine and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol at reflux.
    • Yields cis-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine with 70–80% efficiency.
  • Boc Protection :
    • The secondary amine is treated with $$ \text{Boc}_2\text{O} $$ in dichloromethane, catalyzed by DMAP.
    • Isolation via crystallization from ethyl acetate/hexane mixtures yields the Boc-protected product (mp 138–140°C).

Resolution of Racemic Mixtures

Racemic cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine can be resolved using chiral auxiliaries or enzymatic methods prior to Boc protection.

Example:
  • Chiral Salts : Recrystallization with (-)-di-p-toluoyl-D-tartaric acid in ethanol achieves enantiomeric enrichment.
  • Enzymatic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer, enabling separation.

Comparative Analysis of Methods

Method Yield cis:trans Ratio Key Advantages Limitations
Hydrogenation of Imines 85–92% 95:5 High stereoselectivity; Scalable Requires dehalogenation inhibitors
Reductive Amination 70–80% 90:10 Simplicity; Fewer steps Lower cis selectivity
Chiral Resolution 50–60% >99% cis High enantiopurity Low yield; Costly reagents

Industrial-Scale Optimization

Catalytic System Tuning

  • Palladium vs. Nickel : Pd/C offers higher selectivity but is costlier. Raney nickel is economical but prone to dehalogenation.
  • Additives : Thiourea (0.1–0.5 mol%) suppresses chloride loss during hydrogenation.

Solvent and Temperature Effects

  • Polar Protic Solvents : Methanol enhances hydrogen solubility but may protonate amines, slowing reaction kinetics.
  • Temperature Control : Maintaining 25–30°C minimizes side reactions like trans isomerization.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve cis and trans isomers (retention times: 12.3 vs. 14.1 min).
  • NMR : $$ ^1\text{H} $$ NMR (CDCl$$_3$$) shows characteristic Boc tert-butyl singlet at δ 1.43 ppm and naphthalenamine aromatic signals.

Impurity Profiling

Common impurities include:

  • Trans Isomer : ≤2% (Pharmaceutical-grade spec).
  • Dechlorinated Byproducts : <0.1% (monitored via GC-MS).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd/C

    Substitution: Nucleophiles such as amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in treating various conditions:

  • Antidepressant Activity : The compound is related to sertraline, a well-known antidepressant. Research indicates that modifications of the naphthalenamine structure can enhance serotonin reuptake inhibition, which is crucial for antidepressant efficacy .
  • Cancer Research : Studies have explored the use of similar compounds in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The dichlorophenyl group may enhance the compound's interaction with specific biological targets involved in cancer progression .
  • Neuroprotective Effects : Some derivatives of naphthalenamines have been studied for neuroprotective properties against neurodegenerative diseases. The ability to cross the blood-brain barrier makes this class of compounds particularly interesting for further research .

Materials Science Applications

The compound's unique chemical structure also lends itself to applications in materials science:

  • Conductive Polymers : Research has indicated that derivatives of this compound can be used as building blocks for conjugated polymers. These materials are essential for developing sensors and electronic devices due to their electrical conductivity properties .
  • Nanotechnology : The synthesis of magnetic nanoparticles functionalized with this compound has been reported. These nanoparticles can be utilized in targeted drug delivery systems and imaging applications due to their magnetic properties combined with the biological activity of the naphthalenamine structure .

Case Studies

Several studies provide insights into the practical applications of this compound:

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated enhanced serotonin reuptake inhibition compared to traditional SSRIs .
Study 2Cancer TreatmentShowed potential in inducing apoptosis in specific cancer cell lines through targeted action .
Study 3Conductive PolymersDeveloped conductive polymers using this compound as a precursor for sensor technology .

Mechanism of Action

The mechanism of action of cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is primarily linked to its ability to interact with specific molecular targets, such as serotonin receptors. By inhibiting the reuptake of serotonin, the compound can modulate neurotransmitter levels in the brain, leading to potential antidepressant effects . Additionally, its interaction with other receptors and enzymes may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₂₁H₂₃Cl₂NO₂
  • Molecular Weight : 400.32 g/mol
  • Role : Intermediate in sertraline synthesis .

Comparison with Structurally Similar Compounds

Sertraline (cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine)

Sertraline (CAS: 79617-96-2) is the active form of the API, synthesized by deprotecting the Boc group and methylating the amine.

Property cis-N-Boc Intermediate Sertraline
Molecular Formula C₂₁H₂₃Cl₂NO₂ C₁₇H₁₇Cl₂N
Molecular Weight 400.32 g/mol 306.23 g/mol
Amine Protection Boc-protected N-methylated
Bioactivity Inert intermediate SSRI activity (IC₅₀: 0.19 nM for serotonin reuptake inhibition)
Applications Pharmaceutical synthesis Treatment of depression, OCD, and anxiety

Key Differences :

  • The Boc group in the intermediate prevents premature degradation during synthesis, whereas sertraline’s methyl group enhances bioavailability and target binding .
  • Sertraline exhibits 44% oral bioavailability and a 26-hour half-life, whereas the intermediate lacks pharmacokinetic relevance .

Trans-Isomer and Racemic Mixtures

The trans-isomer of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine is pharmacologically inactive. Industrial processes prioritize stereoselective synthesis of the cis-isomer (>98% purity) via catalytic hydrogenation or base-mediated isomerization .

Property cis-Isomer (Sertraline) trans-Isomer
Stereochemistry (1S,4S) configuration (1R,4S) or (1S,4R) configuration
Pharmacological Activity High SSRI efficacy Inactive
Synthesis Yield ~85% (via hydrogenation) <5% (undesired byproduct)

Mandelate Salt Intermediate

It is formed via crystallization to enhance purity before Boc protection .

Property Boc-Protected Intermediate Mandelate Salt
Solubility Low in polar solvents High in methanol/water mixtures
Stability Stable under inert conditions Hygroscopic; requires dry storage
Role in Synthesis Amine protection Purification and enantiomeric resolution

Derivatives with Modified Substituents

Novel derivatives, such as N-alkylated or halogen-substituted analogs, have been explored for enhanced SSRI activity or reduced side effects .

Example :

  • cis-(1S)-N-Ethyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine :
    • Shows ~70% of sertraline’s serotonin reuptake inhibition but higher metabolic stability .

Research Findings and Pharmacological Data

Efficacy and Side Effects

  • Sertraline vs. Tricyclic Antidepressants (TCAs) :
    • Comparable efficacy in treating major depression (response rate: 60–70% vs. 50–60% for TCAs) .
    • Fewer side effects (e.g., lower anticholinergic activity) due to SSRI specificity .

Data Tables

Table 2: Pharmacokinetic Comparison

Parameter Sertraline Tricyclic Antidepressants
Half-life (hours) 26 8–30 (varies by drug)
Bioavailability (%) 44 30–60
Protein Binding (%) 98 85–95

Biological Activity

Cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine, commonly referred to as a derivative of naphthalenamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 267884-84-4
  • Molecular Formula : C21H23Cl2NO2
  • Molecular Weight : 392.32 g/mol
  • Melting Point : 138-140°C
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol
  • Physical State : Solid (white) .

Structure

The compound features a complex structure that includes a naphthalene moiety substituted with a dichlorophenyl group and a Boc (tert-butoxycarbonyl) protective group. This structural configuration is crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : Similar to other naphthalene derivatives, it has been explored for its potential antidepressant effects. The structural similarity to sertraline suggests that it may interact with serotonin reuptake mechanisms.
  • Antimicrobial Properties : Some studies have indicated that compounds with similar structures possess antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects : Preliminary data suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

The biological activity of this compound may involve:

  • Serotonin Reuptake Inhibition : As with many naphthalene derivatives, it is hypothesized that this compound may inhibit the reuptake of serotonin in the synaptic cleft.
  • Interaction with Neurotransmitter Receptors : The presence of the dichlorophenyl group may enhance binding affinity to various neurotransmitter receptors.

Study 1: Antidepressant Activity

In a study examining the antidepressant-like effects of various naphthalene derivatives, this compound was evaluated in rodent models. Results indicated significant reductions in depressive-like behaviors compared to control groups. The compound's efficacy was attributed to its ability to modulate serotonin levels in the brain .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable inhibitory effects on bacterial growth at specific concentrations .

Study 3: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to oxidative stress pathways and disruption of mitochondrial function .

Data Summary Table

Biological ActivityObserved EffectsReference
AntidepressantReduced depressive behaviors in rodent models
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Q. What are the key synthetic steps for preparing cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-Boc-1-naphthalenamine?

  • Methodological Answer : The synthesis involves two primary steps: (a) Reductive amination : Reacting 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone with formic acid and formamide to yield the intermediate N-formamide derivative . (b) Hydrolysis and Boc protection : Acidic hydrolysis of the formamide intermediate followed by Boc (tert-butoxycarbonyl) protection of the amine group to stabilize the product .
  • Optimization : Use excess formamide (5:1 molar ratio) to drive the reaction to completion, and monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexanes) .

Q. How is structural integrity confirmed post-synthesis?

  • Analytical Techniques :
  • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 6.8–7.4 ppm for dichlorophenyl), tetrahydro-naphthalene protons (δ 1.5–2.8 ppm), and Boc carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • HPLC : Use a MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) solvent system with a flow rate of 10 mL/min for purity assessment (>95%) .

Q. What purification techniques are recommended for isolating the cis-isomer?

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexanes gradient) resolves cis/trans diastereomers. The cis-isomer typically elutes earlier due to reduced polarity .
  • Recrystallization : Use hexanes/ethyl acetate (9:1) to obtain high-purity crystals (mp 137–139°C for analogous compounds) .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis and analysis?

  • Chiral Resolution : Employ chiral HPLC with a Chiralpak® AD-H column (heptane:isopropanol 90:10) to separate enantiomers. Retention times (t1 = 15.3 min, t2 = 17.2 min) confirm enantiopurity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing single-crystal structures (e.g., C–C bond lengths and dihedral angles) .

Q. How to address contradictions in reported biological activity data?

  • Experimental Variables :
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes (e.g., serotonin vs. dopamine receptors) may explain discrepancies .
  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference in in vitro assays .
    • Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and cross-validate with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What green chemistry approaches can optimize synthesis?

  • Telescoped Processes : Combine formamide condensation and Boc protection in a single reactor to reduce solvent waste (e.g., ethanol/water mixtures) .
  • Catalyst Selection : Replace traditional acid catalysts with recyclable Amberlyst® 15 resin for hydrolysis steps, achieving >90% yield .

Q. How can computational modeling aid in understanding structure-activity relationships?

  • In Silico Docking : Use Schrödinger’s Glide to model ligand-receptor interactions (e.g., serotonin transporter binding). Key residues (e.g., Tyr-95, Asp-98) stabilize the cis-isomer via π-π stacking and hydrogen bonds .
  • MD Simulations : Simulate conformational dynamics (GROMACS, 100 ns trajectories) to predict metabolic stability and blood-brain barrier permeability .

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